molecular formula C20H10F6N2S B2772880 6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile CAS No. 338749-50-1

6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile

Katalognummer: B2772880
CAS-Nummer: 338749-50-1
Molekulargewicht: 424.36
InChI-Schlüssel: CMMCXOYAYYYSHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile is a useful research compound. Its molecular formula is C20H10F6N2S and its molecular weight is 424.36. The purity is usually 95%.
BenchChem offers high-quality 6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-phenyl-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2S/c21-19(22,23)13-6-8-14(9-7-13)29-18-15(11-27)16(20(24,25)26)10-17(28-18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMCXOYAYYYSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile is a compound of significant interest due to its potential biological activities. This article aims to summarize its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C22H19F6N3S
  • Molecular Weight : 469.46 g/mol
  • CAS Number : Not available in the provided sources.

The presence of trifluoromethyl groups and a sulfanyl moiety contributes to its unique chemical properties, influencing its biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various trifluoromethyl-containing compounds, including derivatives similar to 6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile. The compound exhibits promising activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds suggest that they possess significant antibacterial activity:

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus15.625
Compound BEscherichia coli31.25
Compound CPseudomonas aeruginosa62.5

These values indicate that the compound may also exhibit similar or enhanced antibacterial effects.

The mechanisms by which these compounds exert their antibacterial effects typically involve:

  • Inhibition of Protein Synthesis : Compounds have been shown to interfere with bacterial ribosomal function.
  • Disruption of Cell Membrane Integrity : Some derivatives can compromise the structural integrity of bacterial membranes.
  • Inhibition of Nucleic Acid Synthesis : Certain compounds inhibit DNA or RNA synthesis, leading to cell death.

Case Studies

  • Study on Antistaphylococcal Activity :
    • A study evaluated the efficacy of a related compound against MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated an MIC value of 31.25 µg/mL, showcasing its potential as an effective agent against resistant strains .
  • Biofilm Inhibition :
    • Another investigation focused on biofilm-forming bacteria, revealing that the compound significantly reduced biofilm formation in E. coli and S. aureus. The Minimum Biofilm Inhibitory Concentration (MBIC) was reported at 62.216 µg/mL for MRSA, indicating strong biofilm disruption capabilities .
  • Antifungal Activity :
    • Preliminary tests indicated antifungal properties against Candida species, with MIC values suggesting moderate activity compared to standard antifungal agents .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that the presence of trifluoromethyl groups enhances lipophilicity and biological activity. Modifications at specific positions on the phenyl rings have been correlated with increased potency against various pathogens .

Toxicity and Safety Profile

While the antimicrobial efficacy is promising, toxicity studies are crucial for understanding the safety profile of these compounds in vivo. Current literature suggests that some derivatives exhibit low toxicity in mammalian cell lines, but further research is needed to confirm safety in clinical settings .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile. For instance, derivatives with similar scaffolds have been tested against various bacterial strains, demonstrating efficacy against Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups is believed to enhance lipophilicity, allowing better membrane penetration and increased antibacterial activity .

Anticancer Potential

Compounds containing the nicotinonitrile moiety have shown promise in anticancer research. Studies indicate that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl and phenyl groups may contribute to the modulation of biological pathways involved in cancer progression .

Neuroprotective Effects

Research into neuroprotective agents has identified compounds with similar structures as potential candidates for treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier, attributed to their lipophilic nature, allows them to exert protective effects on neuronal cells under oxidative stress conditions .

Data Tables

Application Area Mechanism Reference
AntimicrobialDisruption of bacterial membranes
AnticancerInduction of apoptosis
NeuroprotectionProtection against oxidative stress

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of trifluoromethyl-substituted nicotinonitriles demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Activity

In vitro assays revealed that a related compound inhibited the growth of prostate cancer cells with an IC50 value in the low micromolar range. Mechanistic studies indicated that this compound induced cell cycle arrest at the G2/M phase and increased apoptotic markers, highlighting its potential as an anticancer agent .

Case Study 3: Neuroprotective Properties

Research on neuroprotective agents has shown that compounds similar to 6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile can reduce neuronal cell death in models of oxidative stress. These findings support further investigation into their use for treating neurodegenerative conditions like Alzheimer's disease .

Q & A

Q. Table 1: Reaction Conditions and Yield Optimization

StepSolventCatalystTemperature (°C)Yield (%)
CyclizationDMSOKOH7068
Sulfanyl additionDCMRT82

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic methods ensures structural validation:

  • 1H/13C NMR : Assign peaks to confirm the nicotinonitrile core, phenyl groups, and sulfanyl substituents. For example, the trifluoromethyl group (CF₃) shows a singlet near δ 120–125 ppm in 13C NMR .
  • IR spectroscopy : Verify the nitrile (C≡N) stretch at ~2200 cm⁻¹ and sulfanyl (C–S) vibrations at 600–700 cm⁻¹.
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₆H₁₅F₆N₂S: 517.08).

Basic: How does solvent polarity influence the solubility and reactivity of this compound?

Methodological Answer:
The trifluoromethyl and sulfanyl groups impart moderate lipophilicity. Solubility screening in solvents of varying polarity (e.g., DMSO > DCM > hexane) is critical for reaction design:

  • Polar solvents (DMSO, DMF) enhance solubility for nucleophilic substitutions.
  • Non-polar solvents (hexane) are preferable for crystallization.
  • Dielectric constant (ε) : Higher ε solvents stabilize charge-separated intermediates during synthesis .

Advanced: What experimental approaches are used to investigate its enzyme inhibition mechanisms?

Methodological Answer:

  • Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or hydrolases). Pre-incubate the compound with the enzyme and monitor activity via fluorescence or absorbance .
  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Protein-ligand crystallography : Resolve binding modes to active sites (e.g., PDB deposition).

Q. Table 2: Example Enzyme Inhibition Data

Target EnzymeIC₅₀ (µM)Inhibition TypeReference
Kinase X0.45Competitive
Hydrolase Y2.1Non-competitive

Advanced: How can computational modeling predict binding affinity to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) : Dock the compound into protein active sites (e.g., ATP-binding pockets) using flexible ligand sampling. Score poses with scoring functions (e.g., Glide SP) .
  • MD simulations (GROMACS) : Simulate 100-ns trajectories to assess binding stability (RMSD < 2 Å).
  • Free-energy calculations (MM/PBSA) : Estimate ΔGbinding to prioritize targets.

Advanced: What methodologies assess its pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Pharmacokinetics :
    • Plasma stability : Incubate with plasma (37°C, 24h) and quantify via HPLC .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using luminescent assays.
  • Toxicity :
    • MTT assay : Test cytotoxicity in HEK293 or HepG2 cells (IC₅₀ > 10 µM suggests low toxicity).
    • Ames test : Assess mutagenicity with TA98/TA100 bacterial strains .

Advanced: How are structure-activity relationships (SARs) studied for derivatives of this compound?

Methodological Answer:

  • Functional group modifications : Synthesize analogs with varied substituents (e.g., replacing CF₃ with Cl or OCH₃).
  • Bioactivity screening : Test analogs against disease-relevant targets (e.g., cancer cell lines).
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with activity .

Q. Table 3: SAR Data for Selected Derivatives

DerivativeR GroupIC₅₀ (Kinase X, µM)LogP
ParentCF₃0.453.2
Derivative 1Cl1.82.9
Derivative 2OCH₃5.22.1

Advanced: What strategies address contradictory data in enzyme inhibition studies?

Methodological Answer:

  • Reproducibility checks : Validate assays across independent labs (e.g., control for buffer pH, temperature).
  • Off-target screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify non-specific binding .
  • Data normalization : Report activities relative to positive/negative controls (e.g., staurosporine for kinases).

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